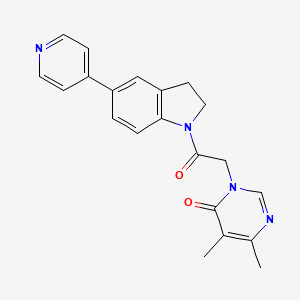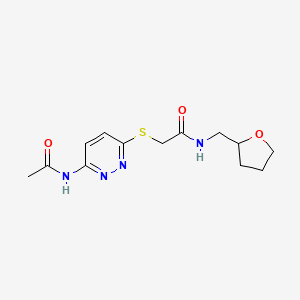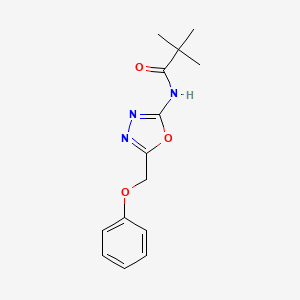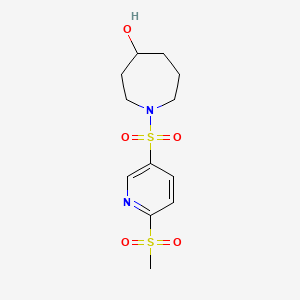
N-(4-chlorobenzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds like “N-(4-chlorobenzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide” belong to a class of organic compounds known as triazoles . Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They are used in a variety of applications, including as antifungal, antibacterial, and antiviral agents .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an amine with a carboxylic acid or its derivative to form an amide bond . The specific synthesis pathway for “N-(4-chlorobenzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide” would depend on the starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of a compound like “N-(4-chlorobenzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide” can be determined using techniques such as X-ray crystallography . This technique provides detailed information about the arrangement of atoms in a crystal and can be used to determine the 3D structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving “N-(4-chlorobenzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide” would depend on the specific conditions and reagents used. For example, the compound could potentially undergo reactions at the amide bond or at the triazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-chlorobenzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide” would depend on its molecular structure. These properties could include its solubility, melting point, boiling point, and stability under various conditions .Applications De Recherche Scientifique
- Medicinal Chemistry Antiproliferative Activity: Derivatives of N-(4-chlorobenzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide have been evaluated for their antiproliferative effects against various human cell lines. These studies suggest potential applications in cancer research.
- Carboxyl Group Protection : N-(4-chlorobenzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide can serve as a reagent for protecting carboxyl groups by forming their 4-chlorobenzyl esters. These esters are more stable to acid than the corresponding benzyl esters. Researchers utilize this property in chemical synthesis .
- X-ray Crystallography : The X-ray crystal structure of N-(4-chlorobenzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide has been determined, revealing its molecular arrangement. The compound exhibits a fully planar chlorobenzene ring with the CH₂-Cl bond nearly orthogonal to it. This structural information aids in understanding its properties and reactivity .
Chemical Synthesis and Protection
Structural Studies
Mécanisme D'action
Target of Action
Similar compounds such as n-(4-chlorobenzyl)-n-methylbenzene-1,4-disulfonamide have been shown to target carbonic anhydrase 13 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
For instance, certain cinnamides have been shown to interact directly with ergosterol present in the fungal plasmatic membrane and with the cell wall .
Biochemical Pathways
For instance, certain cinnamides have been shown to interact with the ergosterol present in the fungal plasmatic membrane, affecting the integrity of the membrane .
Pharmacokinetics
Similar compounds such as certain cinnamamides have shown acceptable physicochemical and pharmacokinetics characteristics with little toxicity .
Result of Action
Similar compounds have been shown to have various biological activities, such as antiviral, anti-inflammatory, and antimicrobial effects .
Safety and Hazards
The safety and hazards associated with “N-(4-chlorobenzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide” would depend on its physical and chemical properties, as well as its intended use. It’s important to handle all chemicals with appropriate safety precautions, including the use of personal protective equipment and proper ventilation .
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-chlorobenzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide involves the reaction of 4-chlorobenzyl chloride with sodium azide to form 4-chlorobenzyl azide, which is then reacted with phenylacetylene to form 4-(4-chlorobenzyl)-1-phenyl-1H-1,2,3-triazole. This compound is then reacted with ethyl chloroformate to form N-(4-chlorobenzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid ethyl ester, which is finally converted to the desired compound by reacting it with ammonia.", "Starting Materials": [ "4-chlorobenzyl chloride", "sodium azide", "phenylacetylene", "ethyl chloroformate", "ammonia" ], "Reaction": [ "4-chlorobenzyl chloride + sodium azide → 4-chlorobenzyl azide", "4-chlorobenzyl azide + phenylacetylene → 4-(4-chlorobenzyl)-1-phenyl-1H-1,2,3-triazole", "4-(4-chlorobenzyl)-1-phenyl-1H-1,2,3-triazole + ethyl chloroformate → N-(4-chlorobenzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid ethyl ester", "N-(4-chlorobenzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid ethyl ester + ammonia → N-(4-chlorobenzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide" ] } | |
Numéro CAS |
1788531-94-1 |
Formule moléculaire |
C16H13ClN4O |
Poids moléculaire |
312.76 |
Nom IUPAC |
N-[(4-chlorophenyl)methyl]-5-phenyl-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C16H13ClN4O/c17-13-8-6-11(7-9-13)10-18-16(22)15-14(19-21-20-15)12-4-2-1-3-5-12/h1-9H,10H2,(H,18,22)(H,19,20,21) |
Clé InChI |
VCWUYIBDWIPPLG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NNN=C2C(=O)NCC3=CC=C(C=C3)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2385916.png)



![N-(2-ethoxyphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2385925.png)
![Ethyl 3-(4-fluorophenyl)-4-oxo-5-pentanamido-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2385926.png)
![(Z)-2-Cyano-3-cyclopropyl-N-[3-[4-(3-methylphenyl)piperazin-1-yl]propyl]prop-2-enamide](/img/structure/B2385927.png)
![2-((2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2385928.png)


![Ethyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2385933.png)


![5-Cyclopropyl-3-[[1-(5H-pyrimido[5,4-b]indol-4-yl)piperidin-4-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2385936.png)